molecular formula C32H49N9O5 B1671158 Elamipretide CAS No. 736992-21-5

Elamipretide

Cat. No.: B1671158
CAS No.: 736992-21-5
M. Wt: 639.8 g/mol
InChI Key: SFVLTCAESLKEHH-WKAQUBQDSA-N
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Mechanism of Action

Target of Action

Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide . Its primary targets are the mitochondria, specifically the cardiolipin-cytochrome c supercomplex . This complex plays a crucial role in the electron transport chain, which is essential for ATP production and overall cellular energy metabolism .

Mode of Action

This compound interacts with its targets by stabilizing the cardiolipin-cytochrome c supercomplex . This interaction helps reduce the production of toxic reactive oxygen species (ROS) and stabilize cardiolipin . By doing so, it enhances mitochondrial function and reduces oxidative stress .

Biochemical Pathways

This compound affects several biochemical pathways related to mitochondrial function and oxidative stress. It enhances mitochondrial respiration and improves mitochondrial bioenergetics . It also inhibits the recruitment and activation of the pro-apoptotic BAX protein, thereby impairing intrinsic apoptosis . Furthermore, it has been shown to regulate brain-derived neurotrophic factor (BDNF) signaling, which is important for neuronal survival and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of this compound are currently being studied in clinical trials . It is administered via subcutaneous injections . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, is yet to be published.

Result of Action

This compound’s action results in several molecular and cellular effects. It improves energy production, reduces harmful oxidative stress by decreasing ROS production, and ultimately increases ATP supplied to affected cells and organs . It also provides protective effects against mitochondrial dysfunction . In addition, it has been shown to prevent neural apoptosis and enhance neural pro-survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of the apoptotic stimulator, staurosporine, cells treated with this compound exhibited moderately slower rates of BAX recruitment . .

Biochemical Analysis

Biochemical Properties

Elamipretide has a dimethyltyrosine residue, which allows it to scavenge oxyradicals and inhibit linoleic acid and low-density lipoprotein oxidation . This mitochondrial antioxidant peptide has the ability to eliminate reactive oxygen species (ROS) and increase adenosine triphosphate (ATP) in mitochondria, thus maintaining the mitochondrial membrane potential .

Cellular Effects

This compound has been shown to have protective effects against mitochondrial dysfunction and oxidative stress . In ARPE-19 cells, this compound accelerated the formation of larger mitochondria . In the presence of the apoptotic stimulator, staurosporine, cells treated with this compound exhibited moderately slower rates of BAX recruitment . Notably, this compound also facilitated the regulation of brain-derived neurotrophic factor (BDNF) signaling, including the reversal of important synaptic-signaling proteins and increased synaptic structural complexity .

Molecular Mechanism

This compound binds directly to the mitochondrial ADP transporter ANT . It also targets and stabilizes the cardiolipin-cytochrome c supercomplex , which helps to maintain cellular biogenetics and prevent reactive oxygen species-induced cell damage .

Temporal Effects in Laboratory Settings

In laboratory settings, high-dose this compound resulted in favorable changes in left ventricular volumes that correlated with peak plasma concentrations . These changes support a temporal association and dose-effect relationship . Further study of this compound is needed to determine long-term safety and efficacy .

Dosage Effects in Animal Models

This compound has been shown to improve left ventricular ejection fraction in dog models of heart failure with reduced ejection fraction . It also prevented left ventricular remodeling in rats . In mice treated with lipopolysaccharide, treatment with this compound significantly ameliorated learning and memory impairment during behavioral tests .

Metabolic Pathways

This compound is involved in the mitochondrial ADP/ATP transport and synthesis pathway . It improves ADP sensitivity in aging by increasing uptake of ADP through the adenine nucleotide translocator (ANT) .

Transport and Distribution

This compound is a mitochondria-targeted peptide . It is transported to the mitochondria where it exerts its effects .

Subcellular Localization

This compound is localized in the mitochondria . It binds directly to the mitochondrial ADP transporter ANT and targets the cardiolipin-cytochrome c supercomplex located in the inner membrane of mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elamipretide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques like automated peptide synthesizers and large-scale HPLC systems are employed to streamline production.

Chemical Reactions Analysis

Types of Reactions: Elamipretide undergoes various chemical reactions, including:

    Oxidation: The dimethyltyrosine residue in this compound can undergo oxidation, which is crucial for its antioxidant properties.

    Reduction: Reduction reactions can occur at the arginine residue, affecting the overall charge and reactivity of the peptide.

    Substitution: Substitution reactions can modify the lysine residue, potentially altering the peptide’s binding affinity and stability.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxidized dimethyltyrosine derivatives.

    Reduction: Reduced forms of arginine residues.

    Substitution: Modified lysine derivatives with altered functional groups.

Scientific Research Applications

Elamipretide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Elamipretide is unique among mitochondrial-targeted peptides due to its specific structure and mechanism of action. Similar compounds include:

    SS-20: Another mitochondrially-targeted peptide with antioxidant properties.

    MTP-131: A peptide with similar mitochondrial targeting but different amino acid sequence.

    Bendavia: A compound with comparable cardiolipin-stabilizing effects but distinct chemical structure.

This compound stands out due to its ability to penetrate cell membranes efficiently and its specific interaction with cardiolipin, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVLTCAESLKEHH-WKAQUBQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471988
Record name UNII-87GWG91S09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736992-21-5
Record name Elamipretide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elamipretide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UNII-87GWG91S09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELAMIPRETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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